molecular formula C14H13FN2O3 B7912156 ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate

ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate

Cat. No.: B7912156
M. Wt: 276.26 g/mol
InChI Key: JJMNNGBMOQZKCI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidinyl ring, which is further connected to an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-[4-(3-fluorophenyl)-2-oxopyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-2-20-13(18)9-17-7-6-12(16-14(17)19)10-4-3-5-11(15)8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMNNGBMOQZKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=NC1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate typically involves a multi-step process. One common method starts with the preparation of the pyrimidinyl ring, followed by the introduction of the fluorophenyl group and the ethyl acetate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, while maintaining stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrimidinyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[4-(3-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-(4-fluorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.

    Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.

    Ethyl 2-[4-(3-chlorophenyl)-2-oxo-1(2H)-pyrimidinyl]acetate: This compound has a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

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